molecular formula C14H26N2O2 B7585434 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one

1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one

Cat. No. B7585434
M. Wt: 254.37 g/mol
InChI Key: CFXCZBKRZHQYDN-PZORYLMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is a chemical compound also known as 3-hydroxyphenazepam. This compound belongs to the class of benzodiazepines, which are psychoactive drugs used for treating various conditions such as anxiety, insomnia, and seizures. The synthesis method for 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one involves several steps that require expertise in organic chemistry.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is similar to that of other benzodiazepines. It enhances the activity of the neurotransmitter GABA (gamma-aminobutyric acid) by binding to the GABA-A receptor. This results in an increase in the inhibitory activity of GABA, which leads to a decrease in neuronal activity and a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one has several biochemical and physiological effects. It has a sedative and anxiolytic effect, which makes it useful for treating anxiety and insomnia. It also has anticonvulsant properties, which make it useful for treating seizures. This compound can cause side effects such as drowsiness, dizziness, and impaired coordination.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one in lab experiments include its high potency and selectivity for the GABA-A receptor. This makes it useful for studying the mechanisms of action of benzodiazepines. The limitations of using this compound in lab experiments include its potential for causing side effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one. One direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Another direction is to develop new drugs based on the structure of this compound that have improved pharmacological properties. Additionally, more research is needed to understand the long-term effects of benzodiazepines on the brain and body.

Synthesis Methods

The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one involves several steps that require expertise in organic chemistry. The starting material for the synthesis is phenazepam, which is a benzodiazepine. The first step involves the conversion of phenazepam to 3-hydroxyphenazepam using a reagent such as sodium hydroxide. The second step involves the reaction of 3-hydroxyphenazepam with 3-methyl-2-piperidin-1-ylbutan-1-one in the presence of a catalyst such as palladium on carbon. The final step involves the purification of the compound using techniques such as column chromatography.

Scientific Research Applications

1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one has several scientific research applications. One of the main applications is in the field of neuroscience, where it is used to study the mechanisms of action of benzodiazepines. This compound is also used in the development of new drugs for treating conditions such as anxiety, insomnia, and seizures.

properties

IUPAC Name

1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-11(2)13(15-7-4-3-5-8-15)14(18)16-9-6-12(17)10-16/h11-13,17H,3-10H2,1-2H3/t12-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCZBKRZHQYDN-PZORYLMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)N1CC[C@H](C1)O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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